

# Assessing the Specificity of TNO155 in Comparison to Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | SHP389    |           |  |  |  |
| Cat. No.:            | B15574588 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Inhibitor Specificity of TNO155

The development of targeted therapies in oncology has increasingly focused on maximizing ontarget efficacy while minimizing off-target effects. TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent.[1][2][3] This guide provides an objective comparison of the kinase selectivity profile of TNO155 against other notable SHP2 inhibitors, SHP099 and RMC-4630, supported by available experimental data.

## **Executive Summary**

TNO155 demonstrates a high degree of selectivity for its intended target, SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1] [2][3] While comprehensive head-to-head kinome scan data in a single study is not publicly available, analysis of data from publications on each compound reveals that all three inhibitors are highly selective for SHP2. This guide synthesizes available data to provide a comparative overview of their specificity.

## Introduction to TNO155 and SHP2 Inhibition

TNO155 is an orally bioavailable, allosteric inhibitor of SHP2.[1] SHP2 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK cascade.[1][2][3] By stabilizing SHP2 in an inactive conformation,



TNO155 prevents its signaling function, thereby inhibiting the proliferation of cancer cells driven by aberrant RTK signaling.[1] The allosteric mechanism of inhibition is a key feature of TNO155 and other second-generation SHP2 inhibitors like SHP099 and RMC-4630, contributing to their high selectivity over other phosphatases and kinases.

## **Comparative Kinase Selectivity**

To provide a quantitative comparison of the selectivity of TNO155, SHP099, and RMC-4630, we have compiled available data from their respective discovery and characterization publications. It is important to note that these assays were not performed side-by-side and experimental conditions may vary.



| Inhibitor | Primary Target | IC50 (nM) vs.<br>SHP2                                               | Off-Target Profile (Selected Kinases/Target s with >50% Inhibition at 1µM)                                                                                            | Data Source                                                              |
|-----------|----------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| TNO155    | SHP2           | 11                                                                  | Not publicly available in a comprehensive kinome scan format. Reported IC50 values for off-targets Cav1.2, VMAT, and SST3 are 18 µM, 6.9 µM, and 11 µM, respectively. | LaMarche et al.,<br>J Med Chem,<br>2020;<br>MedChemExpres<br>s Datasheet |
| SHP099    | SHP2           | 71                                                                  | In a panel of 66 kinases, no significant off-target inhibition was observed at 1 µM.                                                                                  | Chen et al.,<br>Nature, 2016                                             |
| RMC-4630  | SHP2           | Potent (specific IC50 not publicly available in primary literature) | Stated to be a potent and selective inhibitor. Comprehensive kinome scan data is not publicly available in a peer-reviewed format.                                    | Revolution<br>Medicines, Inc.<br>public<br>communications                |



Note: The lack of a standardized, publicly available, head-to-head kinome scan for all three compounds necessitates a cautious interpretation of these data. The selectivity of TNO155 has been demonstrated in vitro, though a broad kinase panel screening result is not available in the public domain.[3]

## **Signaling Pathway and Mechanism of Action**

TNO155 and other allosteric SHP2 inhibitors target a central node in the RAS-MAPK signaling pathway. The following diagram illustrates the role of SHP2 and the mechanism of its inhibition.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (CHEMBL4699491) ChEMBL [ebi.ac.uk]
- 3. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- To cite this document: BenchChem. [Assessing the Specificity of TNO155 in Comparison to Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#assessing-the-specificity-of-tno155-compared-to-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com